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Compound of Interest

Compound Name: 3-Formyl-2-hydroxybenzonitrile

CAS No.: 858478-91-8

Cat. No.: B1288492

Get Quote

3-Formyl-2-hydroxybenzonitrile, also known as 3-Cyano-2-hydroxybenzaldehyde, is a

trifunctional aromatic compound featuring hydroxyl, formyl, and nitrile groups. This unique

arrangement of an electron-donating group (-OH) and two electron-withdrawing groups (-CHO,

-C≡N) on a benzene ring creates a complex electronic environment and imparts significant

versatility.[1] It serves as a valuable intermediate in the synthesis of a wide array of more

complex molecules, including pharmaceuticals, dyes, and novel heterocyclic scaffolds.[1]

Given its pivotal role in synthetic chemistry, unambiguous structural confirmation and purity

assessment are paramount. This guide provides a comprehensive, in-depth analysis of the

core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS)—for 3-Formyl-2-hydroxybenzonitrile. The methodologies and

interpretations presented herein are grounded in established principles and are designed to

equip researchers, scientists, and drug development professionals with the practical knowledge

required for confident characterization of this compound.

The structural foundation of our analysis is the molecule itself, depicted below.

Caption: Molecular Structure of 3-Formyl-2-hydroxybenzonitrile.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Atomic Neighborhood
NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing

the magnetic properties of atomic nuclei, it provides precise information about the chemical

environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Mapping the Proton Framework
Proton (¹H) NMR spectroscopy reveals the number of distinct proton types and their electronic

environments within a molecule.

Sample Preparation: Dissolve approximately 5-10 mg of 3-Formyl-2-hydroxybenzonitrile in

~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

The choice of solvent is critical, as aromatic solvents can induce shifts in proton resonances

(Aromatic Solvent-Induced Shifts, ASIS).[2][3] For routine analysis, CDCl₃ is often suitable.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

0.00 ppm).

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

Data Acquisition: Obtain a high-resolution spectrum using standard acquisition parameters.

Typically, 8 to 16 scans are sufficient to achieve an excellent signal-to-noise ratio.

Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier

transform, followed by phase and baseline correction. Integrate the signals to determine the

relative number of protons for each resonance.
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

Aldehyde (-CHO) 9.8 – 10.5 Singlet (s) - 1H

Hydroxyl (-OH)
11.0 – 11.5

(variable, broad)
Singlet (s) - 1H

Aromatic (H-4) 7.6 – 7.8
Doublet of

Doublets (dd)
~7-8, ~1-2 1H

Aromatic (H-5) 7.0 – 7.2 Triplet (t) ~7-8 1H

Aromatic (H-6) 7.8 – 8.0
Doublet of

Doublets (dd)
~7-8, ~1-2 1H

The ¹H NMR spectrum of 3-Formyl-2-hydroxybenzonitrile is highly characteristic.

Aldehydic and Hydroxyl Protons: The most downfield signal is a sharp singlet corresponding

to the aldehydic proton.[1] Its position far downfield is a direct consequence of the strong

deshielding effect of the carbonyl group's magnetic anisotropy. The hydroxyl proton also

appears significantly downfield, often as a broad singlet. Its chemical shift is highly

dependent on solvent, concentration, and temperature due to hydrogen bonding. The

pronounced downfield shift here is indicative of strong intramolecular hydrogen bonding with

the adjacent formyl group's carbonyl oxygen, a feature common in ortho-

hydroxybenzaldehydes.[4][5][6]

Aromatic Region: The three aromatic protons give rise to a distinct and informative splitting

pattern.

The proton at the C-5 position appears as a triplet, as it is coupled to two neighboring

protons (H-4 and H-6) with similar coupling constants.

The protons at C-4 and C-6 each appear as a doublet of doublets. They are split by their

ortho neighbor (H-5) with a larger coupling constant (³J, typically 7-8 Hz) and by their meta

neighbor with a smaller coupling constant (⁴J, typically 1-2 Hz). This complex pattern is a

definitive signature of the 1,2,3-trisubstituted aromatic ring system.
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Caption: Key ¹H NMR assignments for 3-Formyl-2-hydroxybenzonitrile.
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¹³C NMR Spectroscopy: Characterizing the Carbon
Skeleton
Carbon-13 NMR provides a map of the carbon framework, with each unique carbon atom

producing a distinct signal.

The protocol is similar to that for ¹H NMR, using the same sample. However, as the ¹³C isotope

has a low natural abundance, a greater number of scans (e.g., 128 or more) is required to

obtain a good spectrum. Proton-decoupled mode is standard, resulting in a spectrum where

each carbon signal appears as a singlet.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

Aldehyde (C=O) 190 – 196

Aromatic (C-OH) 155 – 162

Aromatic (C-H) 120 – 140

Aromatic (C-CHO) 120 – 140

Aromatic (C-CN) 110 – 120

Nitrile (-C≡N) 115 – 120

Carbonyl and Nitrile Carbons: The aldehyde carbonyl carbon is the most deshielded carbon

in the molecule, appearing far downfield (δ > 190 ppm) as is characteristic for this functional

group.[1] The nitrile carbon resonates in the δ 115-120 ppm range, a typical value for cyano

groups.[1][7]

Aromatic Carbons: The six aromatic carbons are chemically distinct and will show six

separate signals. The carbon bearing the hydroxyl group (C-OH) is significantly deshielded

due to the oxygen's electronegativity, appearing around δ 155-162 ppm. The carbon

attached to the nitrile (C-CN) is expected to be the most upfield of the substituted carbons.

The remaining carbons, including those attached to the aldehyde and hydrogen atoms, will

appear in the typical aromatic region of δ 120-140 ppm. Unambiguous assignment often

requires advanced 2D NMR techniques like HSQC and HMBC.
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Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present

in a molecule by measuring the absorption of infrared radiation, which excites molecular

vibrations.

ATR has become a primary sampling method due to its simplicity and lack of required sample

preparation.[8] This self-validating system ensures direct and reproducible contact between the

sample and the IR beam.

Instrument Preparation: Before analysis, record a background spectrum of the clean, empty

ATR crystal (e.g., diamond or ZnSe). This is crucial to subtract any atmospheric (CO₂, H₂O)

or crystal-related absorptions from the sample spectrum.

Sample Application: Place a small amount of the solid 3-Formyl-2-hydroxybenzonitrile
powder directly onto the ATR crystal.

Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This

ensures intimate contact between the sample and the crystal surface, which is essential for

obtaining a high-quality spectrum.[9][10]

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to

produce the final spectrum with a resolution of 4 cm⁻¹.

Data Processing: The instrument software automatically ratios the sample spectrum against

the background spectrum to produce the final transmittance or absorbance spectrum.

ATR-FTIR Workflow

1. Record
Background Spectrum

2. Place Solid Sample
on ATR Crystal

3. Apply Pressure
for Intimate Contact

4. Acquire
Sample Spectrum

5. Generate Absorbance
Spectrum (Sample/BG)

Click to download full resolution via product page
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Caption: Standard workflow for ATR-FT-IR analysis.

Vibrational Mode Functional Group
Expected
Wavenumber
(cm⁻¹)

Intensity

O-H stretch Hydroxyl (-OH) 3200 - 3400 Broad, Strong

C-H stretch Aromatic ~3100 Medium

C-H stretch Aldehyde (-CHO)
2820 - 2880 & 2720 -

2780
Medium, Sharp

C≡N stretch Nitrile (-C≡N) 2220 - 2240 Sharp, Medium

C=O stretch Aldehyde (-CHO) 1650 - 1670 Strong, Sharp

C=C stretch Aromatic Ring 1450 - 1600 Medium-Strong

The IR spectrum provides a clear "fingerprint" confirming the key functional groups.

O-H Stretch: A prominent, broad absorption band in the 3200-3400 cm⁻¹ region is

characteristic of the hydroxyl O-H stretch. Its breadth is a result of intermolecular and

intramolecular hydrogen bonding.

C≡N Stretch: A sharp, moderately intense peak around 2230 cm⁻¹ is the unmistakable

signature of the nitrile C≡N triple bond stretch.[1]

C=O Stretch: A very strong, sharp band around 1660 cm⁻¹ corresponds to the aldehyde

carbonyl C=O stretch. The frequency is lower than that of a simple aromatic aldehyde

(~1700 cm⁻¹) due to two factors: conjugation with the aromatic ring and, critically, the

intramolecular hydrogen bond with the ortho-hydroxyl group, which weakens the C=O bond.

[5][11]

Aldehyde C-H Stretch: The presence of the aldehyde is further confirmed by two weaker, but

sharp, bands near 2850 cm⁻¹ and 2750 cm⁻¹, known as Fermi doublets, which arise from

the C-H bond stretch of the formyl group.[1]
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Aromatic Region: Multiple sharp bands between 1450-1600 cm⁻¹ are due to C=C stretching

vibrations within the aromatic ring.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. It provides the exact molecular weight of the compound and offers structural clues based

on its fragmentation pattern upon ionization.

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or by GC-MS if the compound is sufficiently volatile and

thermally stable.

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam

(typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the

molecule to form a radical cation, the molecular ion (M⁺˙).

Fragmentation: The high energy of EI causes the molecular ion to be in a highly excited

state, leading to its fragmentation into smaller, charged ions (fragment ions) and neutral

radicals.

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which

separates them based on their m/z ratio.

Detection: The separated ions are detected, and their abundance is plotted against their m/z

ratio to generate the mass spectrum.
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m/z Value Proposed Fragment Identity

147 [C₈H₅NO₂]⁺˙ Molecular Ion (M⁺˙)

146 [M - H]⁺
Loss of a hydrogen radical

from the aldehyde

118 [M - CHO]⁺
Loss of the formyl radical (α-

cleavage)

90 [M - CHO - CO]⁺

Subsequent loss of carbon

monoxide from the [M-CHO]⁺

fragment

The mass spectrum of an aromatic aldehyde is typically characterized by a strong molecular

ion peak due to the stability of the aromatic system.[12][13]

Molecular Ion Peak (M⁺˙): The most critical piece of information is the molecular ion peak.

For 3-Formyl-2-hydroxybenzonitrile (C₈H₅NO₂), this peak will appear at an m/z of 147,

confirming the molecular weight of the compound.[14][15]

Key Fragmentations: The fragmentation pattern provides corroborating structural evidence.

For aromatic aldehydes, the most characteristic fragmentations are α-cleavages next to the

carbonyl group.[12][16]

[M-1]⁺ Peak (m/z 146): Loss of the weakly bound aldehydic hydrogen radical is a very

common pathway, resulting in a prominent peak at m/z 146.[1][13]

[M-29]⁺ Peak (m/z 118): Loss of the entire formyl radical (•CHO) is another diagnostic α-

cleavage, leading to a significant peak at m/z 118.[1][13] This fragment corresponds to the

2-hydroxybenzonitrile cation.
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Caption: Primary EI-MS fragmentation pathways for the title compound.

Conclusion
The comprehensive spectroscopic analysis of 3-Formyl-2-hydroxybenzonitrile provides a

robust and self-validating dataset for its unequivocal identification. The ¹H NMR spectrum

confirms the 1,2,3-trisubstitution pattern on the aromatic ring and the presence of the hydroxyl

and aldehydic protons. The ¹³C NMR spectrum maps the complete carbon skeleton. FT-IR

spectroscopy provides a clear fingerprint of the key hydroxyl, nitrile, and carbonyl functional

groups, with the position of the C=O stretch offering insight into the intramolecular hydrogen

bonding. Finally, mass spectrometry confirms the molecular weight and shows characteristic

fragmentation patterns consistent with an aromatic aldehyde structure. Together, these

techniques provide the necessary evidence for researchers to confidently confirm the structure

and purity of this versatile chemical intermediate.
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Email: info@benchchem.com or Request Quote Online.

Sources

1. benchchem.com [benchchem.com]

2. thieme-connect.com [thieme-connect.com]

3. pubs.acs.org [pubs.acs.org]

4. researchgate.net [researchgate.net]

5. arabjchem.org [arabjchem.org]

6. researchgate.net [researchgate.net]

7. Benzonitrile(100-47-0) 13C NMR [m.chemicalbook.com]

8. jascoinc.com [jascoinc.com]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 14 Tech Support

https://pubs.acs.org/doi/10.1021/jp0014529
https://pubs.acs.org/doi/pdf/10.1021/ed061p878
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry(Morsch_et_al.)/05%3A_Mass_Spectrometry/5.07%3A_Mass_Spectrometry_-_Fragmentation_Patterns
https://www.sciencedirect.com/science/article/pii/S187853521000100X
https://pubchem.ncbi.nlm.nih.gov/compound/22112548
https://www.researchgate.net/figure/H-NMR-spectra-of-2-hydroxy-3-methylbenzaldehyde-The-2-hydroxy-3-methylbenzaldehyde_fig3_317584407
https://www.benchchem.com/product/b1288492?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/product/b13123532
https://www.thieme-connect.com/products/ejournals/pdf/10.1055/s-0039-1691498.pdf
https://pubs.acs.org/doi/pdf/10.1021/ed064p549
https://www.researchgate.net/publication/250781400_Structural_and_orthoselectivity_study_of_2-hydroxybenzaldehyde_using_spectroscopic_analysis
https://arabjchem.org/content/184/2012/5/1/pdf/10.1016_j.arabjc.2010.08.002.pdf
https://www.researchgate.net/figure/H-NMR-spectra-of-2-hydroxy-3-methylbenzaldehyde-The-2-hydroxy-3-methylbenzaldehyde_fig3_332847666
https://m.chemicalbook.com/SpectrumEN_100-47-0_13CNMR.htm
https://jascoinc.com/learning-center/theory/spectroscopy/fundamentals-ftir-spectroscopy/sampling/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1288492?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. drawellanalytical.com [drawellanalytical.com]

10. spiedigitallibrary.org [spiedigitallibrary.org]

11. ias.ac.in [ias.ac.in]

12. archive.nptel.ac.in [archive.nptel.ac.in]

13. chem.libretexts.org [chem.libretexts.org]

14. PubChemLite - 3-formyl-2-hydroxybenzonitrile (C8H5NO2) [pubchemlite.lcsb.uni.lu]

15. 5-Formyl-2-hydroxybenzonitrile | C8H5NO2 | CID 22112548 - PubChem
[pubchem.ncbi.nlm.nih.gov]

16. chemistry.miamioh.edu [chemistry.miamioh.edu]

To cite this document: BenchChem. [Introduction: Unveiling the Molecular Identity of a
Versatile Synthetic Building Block]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1288492/docs#introduction-unveiling-the-molecular-
identity-of-a-versatile-synthetic-building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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